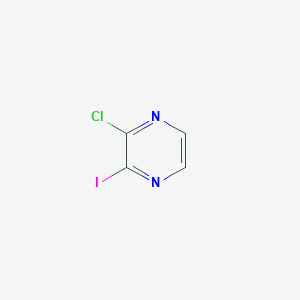

2-Chloro-3-iodopyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-iodopyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEADRFPMIXXSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191340-85-9 | |

| Record name | 2-chloro-3-iodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-iodopyrazine: A Strategic Building Block for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3-iodopyrazine (CAS No. 191340-85-9), a pivotal heterocyclic intermediate in medicinal chemistry and drug development. The strategic placement of chloro and iodo substituents on the pyrazine ring imparts a unique and highly valuable reactivity profile, enabling selective, sequential functionalization. This document delves into the compound's core chemical properties, molecular structure, and a proposed, robust synthetic pathway. A significant focus is placed on its differential reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. Detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, accompanied by mechanistic diagrams. Furthermore, we explore its application in the synthesis of bioactive molecules, exemplified by its use in developing novel acetylcholinesterase inhibitors for potential Alzheimer's disease therapies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile scaffold.

Introduction: The Strategic Value of Halogenated Pyrazines

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its two nitrogen atoms provide key hydrogen bond accepting points and influence the molecule's overall electronic properties and metabolic stability. The strategic introduction of halogen atoms onto this ring system creates versatile chemical handles for constructing complex molecular architectures.

This compound is a prime example of such a strategic building block. It possesses two distinct halogen atoms with differential reactivity. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom the preferred site for initial functionalization in palladium-catalyzed cross-coupling reactions.[3] This predictable regioselectivity allows for a modular and convergent synthetic approach, where the more reactive iodo position is first addressed, followed by subsequent modification at the less reactive chloro position under different reaction conditions. This inherent orthogonality is the cornerstone of its value, providing chemists with precise control over molecular design and enabling the efficient synthesis of diverse compound libraries for drug discovery programs.[1]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.

Key Properties

The following table summarizes the core physicochemical properties of this compound. Note that some physical properties, such as melting point, are based on data from commercial suppliers and should be considered typical values.

| Property | Value | Reference(s) |

| CAS Number | 191340-85-9 | [4][5][6][7] |

| Molecular Formula | C₄H₂ClIN₂ | [4] |

| Molecular Weight | 240.43 g/mol | [6][7] |

| Appearance | White to light yellow solid/powder | [8] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [5] |

| SMILES | C1=CN=C(C(=N1)Cl)I | [5] |

| InChI Key | ZEADRFPMIXXSLG-UHFFFAOYSA-N | [5] |

Molecular Structure

Predicted Spectroscopic Data (¹H and ¹³C NMR)

-

¹H NMR Prediction (in CDCl₃): The spectrum is expected to be simple, showing two doublets in the aromatic region, representing the two protons on the pyrazine ring. These protons form a classic AX spin system.

-

δ ≈ 8.2-8.4 ppm (d, 1H)

-

δ ≈ 8.0-8.2 ppm (d, 1H)

-

-

¹³C NMR Prediction (in CDCl₃): Four distinct signals are expected in the aromatic region. The carbon bearing the iodine atom (C-3) will be significantly shifted upfield due to the heavy atom effect.

-

δ ≈ 150-155 ppm (C-Cl)

-

δ ≈ 145-150 ppm (C-H)

-

δ ≈ 140-145 ppm (C-H)

-

δ ≈ 95-105 ppm (C-I)

-

Causality Note: The prediction of chemical shifts is based on established principles. The electronegativity of the nitrogen and chlorine atoms deshields the ring protons and carbons, pushing them downfield. Conversely, the "heavy atom effect" of iodine causes significant shielding of the directly attached carbon (C-3), resulting in its characteristic upfield shift.[9]

Synthesis and Purification

A robust and reproducible synthesis is paramount for any key intermediate. While a specific published protocol for this compound is elusive, a highly plausible and effective route is the direct electrophilic iodination of commercially available 2-chloropyrazine. This approach is analogous to established methods for the iodination of other electron-deficient heterocycles.[1][10]

Proposed Synthetic Workflow: Electrophilic Iodination

The logic behind this proposed synthesis is to leverage the electron-deficient nature of the pyrazine ring. While generally deactivated towards electrophilic substitution, directed ortho-metalation followed by quenching with an iodine source is a common strategy for such systems. This provides high regioselectivity.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system. Each step includes a rationale and an expected observation, allowing the researcher to confirm the reaction is proceeding as intended.

-

Vessel Preparation: Under a nitrogen or argon atmosphere, add 2-chloropyrazine (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in anhydrous tetrahydrofuran (THF).

-

Rationale: Anhydrous and inert conditions are critical to prevent quenching of the highly basic organolithium reagent.

-

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Rationale: Low temperature is required to control the exothermic addition of n-BuLi and to ensure the kinetic stability of the lithiated intermediate.

-

-

Deprotonation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting dark-colored solution for 1-2 hours at -78 °C.

-

Rationale: The proton at C-3 is the most acidic due to the inductive effect of the adjacent chlorine and nitrogen atoms. n-BuLi is a strong enough base to achieve regioselective deprotonation. A color change is a positive indicator of lithiation.

-

-

Electrophilic Quench: Prepare a solution of iodine (I₂, ~1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Rationale: The lithiated pyrazine is a potent nucleophile that will attack the electrophilic iodine, forming the C-I bond. Adding the iodine solution slowly prevents localized heating.

-

-

Reaction Monitoring & Quenching: After stirring for an additional 30-60 minutes at -78 °C, monitor the reaction by TLC or GC-MS to confirm consumption of the starting material. Once complete, slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Rationale: Sodium thiosulfate neutralizes any unreacted iodine, a necessary step before extraction.

-

-

Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and an organic solvent like ethyl acetate (EtOAc). Separate the layers. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and brine.

-

Rationale: This standard work-up removes inorganic salts and residual water from the organic phase.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient).

-

Rationale: Chromatography is necessary to remove non-polar impurities and any potential side products, yielding the pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C(sp²)-Cl bond. This allows for selective functionalization at the C-3 position while leaving the C-2 chloro group intact for potential subsequent transformations.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With this compound, this reaction proceeds selectively at the C-3 position.

Caption: Mechanism of the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (N₂ or Ar). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

-

Heating and Monitoring: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue via flash column chromatography to yield the 3-aryl-2-chloropyrazine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, linking the pyrazine core to a terminal alkyne. This reaction also occurs selectively at the C-3 iodo position.[11][12]

Caption: Mechanism of the Sonogashira coupling reaction.

Representative Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent. Add the terminal alkyne (1.1-1.5 eq.) dropwise.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C-3 position.[13]

Caption: Mechanism of the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).

-

Reagent Addition: Add this compound (1.0 eq.), the amine coupling partner (1.1-1.3 eq.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heating and Monitoring: Seal the vial and heat the mixture (typically 80-110 °C) with stirring. Monitor for completion by LC-MS.

-

Work-up: Cool the reaction, dilute with an organic solvent, and quench carefully with water. Separate the layers and wash the organic phase.

-

Purification: Dry, concentrate, and purify the crude product by flash column chromatography.

Applications in Drug Discovery and Development

The pyrazine scaffold is a cornerstone of many therapeutic agents. This compound serves as a critical starting material for accessing novel derivatives with potential biological activity. A prominent example is its use in the synthesis of compounds targeting neurodegenerative diseases.

A study by Gholamnezhad et al. (2022) highlights the conversion of a pyrazine core into a series of 2-chloro-3-hydrazinopyrazine derivatives.[1] These compounds were designed and evaluated as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for managing Alzheimer's disease. The synthesis involves the nucleophilic substitution of the chloro group in a related pyrazine with hydrazine, followed by condensation with various aldehydes to create a library of Schiff bases.[1]

This work underscores the value of the 2-chloro-halopyrazine scaffold. While their specific route started from a different precursor, this compound provides an alternative and powerful entry point. One could envision a synthetic strategy where the iodo group is first used in a cross-coupling reaction to install a desired substituent, followed by nucleophilic displacement of the remaining chloro group with hydrazine to generate advanced intermediates for similar drug discovery campaigns.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is of paramount importance. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a reliable safety profile can be constructed based on data from structurally analogous compounds like 2-chloro-3-iodopyridine and other halogenated heterocycles.

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if dust is generated, a respirator may be necessary.

-

-

Handling and Storage:

-

Handle under an inert atmosphere where possible to prevent degradation.

-

Avoid formation of dust and aerosols.

-

Store in a tightly sealed container in a cool, dry, and dark place (recommended 2-8 °C).[5] The compound may be light-sensitive.

-

Keep away from strong oxidizing agents.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move person into fresh air. Seek medical attention if you feel unwell.

-

Conclusion

This compound is a high-value synthetic intermediate whose full potential is realized through a deep understanding of its structural and reactive properties. Its key attribute—the differential reactivity of the C-I and C-Cl bonds—provides a predictable and powerful platform for sequential, regioselective functionalization. This allows for the efficient and controlled synthesis of complex, multi-substituted pyrazine derivatives. As demonstrated by its utility in the synthesis of precursors for Alzheimer's disease research, this building block is a critical tool for medicinal chemists aiming to explore new chemical space and develop the next generation of therapeutic agents. The protocols and insights provided in this guide are designed to empower researchers to confidently and safely incorporate this compound into their synthetic programs.

References

-

AA Blocks. (n.d.). This compound CAS: 191340-85-9. Retrieved from [Link]

-

Gholamnezhad, Z., Firoozpour, L., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Scientific Reports, 12(1), 2985. Available from: [Link]

-

Näther, C., et al. (2023). Synthesis, crystal structure and thermal properties of di-μ-iodido-bis[bis(2-chloropyrazine-κN)copper(I)]. Acta Crystallographica Section E, 79(Pt 3), 263–267. Available from: [Link]

-

The Chemistry of Innovation. (n.d.). Applications of 2-Chloro-3-iodopyridine. Retrieved from [Link]

-

PubChem. (n.d.). Iodopyrazine. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

-

Wang, L., et al. (2020). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 18(30), 5823-5827. Available from: [Link]

-

Jo, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6241. Available from: [Link]

-

The Good Scents Company. (n.d.). 2-chloropyrazine. Retrieved from [Link]

-

Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(10), 119. Available from: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

O'Hara, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(26), 4336-4349. Available from: [Link]

-

Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(39), 9686-9698. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR spectra of compounds 2 and 3 in CD3OD. Retrieved from [Link]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - [13C NMR]. Retrieved from [Link]

-

Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 2. Iodopyrazine | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price [whsysbio.net]

- 4. 2-氯-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-3-iodopyridine | 78607-36-0 | TCI AMERICA [tcichemicals.com]

- 6. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Synthesis and Characterization of 2-Chloro-3-iodopyrazine

Abstract

Pyrazine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in the design of bioactive molecules. This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization protocol for 2-Chloro-3-iodopyrazine, a halogenated pyrazine with significant potential as a versatile building block for drug discovery and organic synthesis. While specific literature on this exact molecule is sparse, this paper leverages established principles of heterocyclic chemistry to propose a robust methodology. We will delve into the mechanistic rationale behind the synthetic strategy, present detailed experimental protocols, and outline a complete workflow for structural verification and purity assessment, grounded in authoritative spectroscopic techniques.

Introduction: The Significance of Halogenated Pyrazines

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern pharmaceutical development. Its presence in numerous FDA-approved drugs underscores its importance. The introduction of halogen atoms onto the pyrazine core dramatically enhances its utility as a synthetic intermediate. Halogens, particularly chlorine and iodine, serve as versatile synthetic handles for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution, and metal-halogen exchange.

This compound (C₄H₂ClIN₂)[1] is a particularly interesting target. The differential reactivity of the C-Cl and C-I bonds allows for selective, stepwise functionalization, enabling the construction of complex, polysubstituted pyrazine derivatives from a single, well-defined starting material. This guide is designed for researchers and drug development professionals, offering a field-proven perspective on the synthesis and rigorous characterization of this valuable chemical entity.

Section 1: Proposed Synthesis via Directed Ortho-Metalation (DoM)

Mechanistic Rationale: Pyrazine is an electron-deficient heterocycle, which makes it generally unreactive towards direct electrophilic aromatic substitution. Therefore, a more nuanced approach is required for regioselective iodination. Directed ortho-metalation (DoM) is a powerful strategy that overcomes this limitation.

In this proposed synthesis, the chlorine atom at the C2 position of 2-chloropyrazine acts as a directing group. A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), is employed to selectively deprotonate the most acidic proton on the ring, which is at the adjacent C3 position. The resulting lithiated intermediate is a potent nucleophile that can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired this compound. This approach is adapted from well-established protocols for the analogous synthesis of 2-chloro-3-iodopyridine.[2][3]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Chloropyrazine (Starting Material)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.05 equivalents) via syringe. Slowly add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to form LDA.

-

Deprotonation: In a separate flame-dried flask under nitrogen, dissolve 2-chloropyrazine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the prepared LDA solution into the 2-chloropyrazine solution via cannula. Stir the reaction mixture at -78 °C for 2 hours. Successful deprotonation results in the formation of a dark-colored solution of the lithiated intermediate.

-

Iodination: Prepare a solution of iodine (1.1 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color should dissipate as the iodine is consumed. Continue stirring for an additional 30-60 minutes at -78 °C after the addition is complete.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a heptane/ethyl acetate gradient as the eluent, to afford this compound as a solid.

Section 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of physical property measurements and spectroscopic analyses provides a self-validating system of verification.

Physicochemical Properties

| Property | Value / Description | Source |

| Molecular Formula | C₄H₂ClIN₂ | [1] |

| Molecular Weight | 239.44 g/mol | |

| Monoisotopic Mass | 239.89513 Da | [1] |

| Appearance (Predicted) | Off-white to yellow solid | [2][4] |

| Solubility (Predicted) | Soluble in chloroform, ethyl acetate, methanol. | [3][4] |

Characterization Workflow Diagram

Caption: Systematic workflow for the purification and characterization of the final product.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for this compound are based on known data for substituted pyrazines.[5][6][7] A ¹H NMR spectrum is available for reference.[8]

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two signals in the aromatic region (δ 8.0-8.5 ppm). These signals will appear as doublets due to coupling to each other.

-

H-5: Expected to be downfield due to the influence of the adjacent nitrogen (N4).

-

H-6: Expected to be slightly upfield relative to H-5.

-

Coupling: A characteristic ³J(H,H) coupling constant of approximately 2-3 Hz is expected between H-5 and H-6.

-

-

¹³C NMR (100 MHz, CDCl₃): Four distinct signals are expected for the four carbon atoms of the pyrazine ring.

-

C-2 & C-3: These carbons, directly attached to the halogens, will show significant shifts. The C-I bond will induce a large upfield shift on C-3, while the C-Cl bond will shift C-2 downfield.

-

C-5 & C-6: These CH carbons will resonate in the typical aromatic region for pyrazines, with C-5 likely being slightly downfield of C-6.

-

2. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides information about the elemental composition.

-

Method: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion should be observed. Due to the presence of one chlorine atom, this will manifest as two peaks in an approximate 3:1 ratio of intensity:

-

m/z ≈ 239.9 (for ³⁵Cl isotope)

-

m/z ≈ 241.9 (for ³⁷Cl isotope)

-

-

Fragmentation: Common fragmentation pathways would involve the loss of iodine (I•) and/or chlorine (Cl•) radicals, leading to characteristic daughter ions.[9][10]

3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

-

Aromatic C-H Stretch: A weak to medium band is expected in the 3000-3100 cm⁻¹ region.[11]

-

Aromatic C=C and C=N Stretch: Several sharp, medium-intensity bands are characteristic of the pyrazine ring and are expected between 1400-1600 cm⁻¹.[11][12]

-

C-H Bending: Out-of-plane C-H bending vibrations will appear in the fingerprint region below 1000 cm⁻¹.

Section 3: Safety, Handling, and Storage

Hazard Profile: While a specific safety data sheet for this compound is not widely available, its handling should be guided by the known hazards of related halogenated heterocycles like 2-chloro-3-iodopyridine.[13][14][15] The compound should be treated as harmful if swallowed or inhaled, and capable of causing skin and serious eye irritation.[13][14]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13][14]

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13][14]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[13]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The analogous pyridine compound is noted as being light-sensitive, so storage in an amber vial or in the dark is recommended.[2][3]

Conclusion

This guide outlines a robust and scientifically grounded approach to the synthesis and characterization of this compound. By employing a directed ortho-metalation strategy, this valuable, differentially halogenated building block can be synthesized in a controlled and regioselective manner. The comprehensive characterization workflow, utilizing NMR, MS, and IR spectroscopy, ensures the unambiguous confirmation of its structure and purity. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and organic synthesis to confidently produce and utilize this compound for the development of novel molecules and materials.

References

-

PubChemLite. This compound (C4H2ClIN2). [Link]

-

ResearchGate. Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. [Link]

-

Taylor & Francis Online. Pyrazines. [Link]

-

RSC Publishing. Synthesis of substituted pyrazines from N-allyl malonamides. [Link]

-

ACS Publications. Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. [Link]

-

NIST WebBook. Pyridine, 2-chloro-. [Link]

-

YouTube. 14.1 Introduction to IR Spectroscopy | Organic Chemistry. [Link]

Sources

- 1. PubChemLite - this compound (C4H2ClIN2) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]

- 4. 2-Chloro-3-iodopyridine | 78607-36-0 | TCI AMERICA [tcichemicals.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound(191340-85-9) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyridine, 2-chloro- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. tcichemicals.com [tcichemicals.com]

2-Chloro-3-iodopyrazine: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-iodopyrazine, a halogenated heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this exact isomer is limited, this document synthesizes foundational principles of pyrazine chemistry, established protocols for related compounds, and predictive analysis of its reactivity to serve as an authoritative resource for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, logical synthetic pathways, and expected reactivity in key cross-coupling reactions, providing field-proven insights into its application. The guide includes detailed, illustrative protocols and visual diagrams to empower chemists to effectively utilize this versatile scaffold.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring, a 1,4-diazine, is a privileged scaffold in pharmaceutical and materials science. Its unique electronic properties, stemming from the two electron-withdrawing nitrogen atoms, confer stability, specific metabolic profiles, and the ability to act as a hydrogen bond acceptor.[1][2] This has led to the successful development of numerous FDA-approved drugs containing the pyrazine moiety, including the first-in-class proteasome inhibitor Bortezomib for multiple myeloma and the essential antituberculosis agent Pyrazinamide .[3]

The strategic placement of distinct halogen atoms, as in this compound, transforms the simple pyrazine core into a highly versatile and powerful synthetic intermediate. The differential reactivity of the C-Cl and C-I bonds allows for selective, sequential functionalization, making it an ideal building block for constructing complex molecular architectures with precision and control.

Physicochemical Properties & Characterization

Precise identification of this compound is the foundation of its successful application. The key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| CAS Number | 191340-85-9 | LookChem |

| Molecular Formula | C₄H₂ClIN₂ | LookChem |

| Molecular Weight | 240.43 g/mol | LookChem |

| Monoisotopic Mass | 239.89513 Da | PubChemLite |

| InChIKey | ZEADRFPMIXXSLG-UHFFFAOYSA-N | PubChemLite |

| SMILES | C1=CN=C(C(=N1)Cl)I | PubChemLite |

| Predicted XlogP | 1.4 | PubChemLite |

Synthesis Strategy: A Logical Approach

While a specific, published protocol for the synthesis of this compound is not widely documented, a logical and effective strategy can be derived from established heterocyclic chemistry. The most plausible approach involves the direct ortho-metalation and subsequent iodination of a chloropyrazine precursor.

This strategy is predicated on the directing effect of the chloro and nitrogen groups, which can activate the C3 position for deprotonation by a strong base like Lithium Diisopropylamide (LDA), followed by electrophilic quenching with an iodine source.

Caption: Proposed synthesis of this compound via directed ortho-metalation.

Reactivity and Application in Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its capacity as a substrate for transition metal-catalyzed cross-coupling reactions. The significant difference in bond strength (C-I < C-Cl) allows for highly selective and sequential reactions. The iodine at the C3 position is the more reactive site, readily undergoing oxidative addition to a Palladium(0) catalyst under standard conditions, leaving the more robust C2-chloro group intact for a subsequent, more forcing reaction.

Selective Sonogashira Coupling

The Sonogashira reaction, which forms a C(sp²)-C(sp) bond, is a prime example of this selectivity. One can selectively couple a terminal alkyne at the C3 position. This is invaluable for introducing rigid, linear linkers into a molecule, a common strategy in the design of kinase inhibitors and materials for organic electronics.

Caption: Selective Sonogashira coupling at the C3-Iodo position of the pyrazine core.

Sequential Suzuki-Miyaura Coupling

Following initial functionalization at C3, the remaining chloro group can be targeted in a subsequent Suzuki-Miyaura coupling reaction. This requires a more active catalyst system or more forcing conditions but enables the introduction of aryl or heteroaryl groups. This two-step, one-pot or sequential approach allows for the rapid construction of highly decorated, tri-substituted pyrazine scaffolds.

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

As a direct, validated protocol for this compound is not available in the literature, we present here a robust, field-proven protocol for a Suzuki-Miyaura coupling of the analogous 2-chloropyrazine. This procedure serves as a validated starting point for researchers developing methodologies for this compound.

Objective: To couple an arylboronic acid with a chloropyrazine substrate.

Materials:

-

2-Chloropyrazine (1 equivalent)

-

Arylboronic Acid (1.2 equivalents)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents)

-

Triphenylphosphine [PPh₃] (0.04 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

Toluene and Water (e.g., 4:1 v/v)

-

Anhydrous Magnesium Sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Pd(OAc)₂ and PPh₃ in toluene. Stir the mixture at room temperature for 15-20 minutes until a homogenous catalyst solution forms.

-

Reaction Assembly: To the catalyst solution, add 2-chloropyrazine, the arylboronic acid, and K₂CO₃.

-

Causality Insight: The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.

-

-

Solvent Addition: Add the remaining toluene and water to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Self-Validation: A successful reaction will show the consumption of the starting 2-chloropyrazine and the appearance of a new, less polar spot (the coupled product) on the TLC plate.

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biarylpyrazine product.

Conclusion and Future Outlook

This compound represents a potent, yet underexplored, building block for chemical synthesis. Its inherent structural features—the bio-isosterically relevant pyrazine core and the orthogonally reactive halogen handles—provide a clear and logical pathway for the construction of complex molecules. The principles of directed metalation offer a reliable route to its synthesis, while the well-understood mechanisms of selective Sonogashira and Suzuki cross-coupling reactions provide a roadmap for its application. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, we anticipate that reagents like this compound will become increasingly valuable tools for innovation.

References

-

Li, Q., & Li, Y. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 226. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

-

LookChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 6, 2026, from [Link]

Sources

Navigating Selective Functionalization: A Technical Guide to the Reactivity of 2-Chloro-3-iodopyrazine

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Differential Reactivity of C-Cl vs. C-I Bonds in 2-Chloro-3-iodopyrazine.

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, this compound stands out as a versatile scaffold, offering two distinct reactive handles for sequential, site-selective functionalization. This guide provides a comprehensive technical overview of the principles and practical applications governing the differential reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds in this molecule, with a focus on palladium-catalyzed cross-coupling reactions. Understanding and exploiting this reactivity difference is paramount for the efficient synthesis of complex, highly substituted pyrazine derivatives, which are key components in numerous pharmaceuticals and functional materials.[1]

The Fundamental Basis of Selective Reactivity: A Tale of Two Halogens

The ability to selectively functionalize one halogen in the presence of another on the same aromatic ring is a powerful tool in synthetic chemistry. In the case of this compound, the significant difference in reactivity between the C-I and C-Cl bonds provides a reliable basis for chemoselective transformations. This differential reactivity is primarily governed by the disparity in their bond dissociation energies (BDE).

The C-I bond is considerably weaker than the C-Cl bond. This is a direct consequence of the larger atomic radius of iodine and the longer, less effective orbital overlap with carbon compared to the smaller chlorine atom. This weaker bond is more susceptible to cleavage, particularly in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. Consequently, the C-I bond will preferentially react under milder conditions, leaving the more robust C-Cl bond intact for subsequent transformations.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: C-I > C-Br > C-Cl > C-F. This predictable hierarchy allows for a strategic and stepwise approach to the synthesis of polysubstituted pyrazines.

Exploiting Differential Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions can be tailored to selectively target the C-I bond.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a widely used method for constructing biaryl and hetero-biaryl structures. In the case of this compound, the reaction can be controlled to selectively couple at the C-3 position (the site of the iodine atom).

Conceptual Workflow for Selective Suzuki-Miyaura Coupling

Caption: Selective Suzuki coupling at the C-I bond of this compound.

A typical protocol involves reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium or potassium carbonate. The choice of solvent is often a mixture of an organic solvent like dioxane and water. By carefully controlling the reaction temperature, typically at or slightly above room temperature, selective coupling at the C-I position can be achieved with high yields, leaving the C-Cl bond available for further functionalization.[2][3][4]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts.[5][6] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes. When applied to this compound, the Sonogashira coupling proceeds with high selectivity at the C-I bond.

Catalytic Cycle of Sonogashira Coupling

Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.

Experimental conditions for the selective Sonogashira coupling of this compound typically involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as CuI, and an amine base (e.g., triethylamine or diisopropylamine) which also often serves as the solvent. The reaction is generally carried out under mild temperatures, ensuring exclusive reaction at the more labile C-I position.[7][8]

The Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[9][10] This reaction is of immense importance in pharmaceutical and materials chemistry for the synthesis of anilines and their derivatives. For this compound, this reaction can be directed to the C-I bond to selectively introduce a variety of primary and secondary amines.[11][12]

Decision Tree for Selective Functionalization

Caption: Strategic approach to the sequential functionalization of this compound.

The success of the Buchwald-Hartwig amination often relies on the use of specialized phosphine ligands that facilitate the catalytic cycle. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is also crucial. By employing appropriate catalyst-ligand systems and carefully controlling the reaction temperature, selective amination at the C-3 position can be achieved.[13]

Quantitative Data and Experimental Protocols

The following tables summarize typical reaction conditions and expected outcomes for the selective functionalization of the C-I bond in this compound based on established methodologies for analogous dihalogenated heterocycles.

Table 1: Selective Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic Acid (1.1 - 1.5 equiv.) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Base | K₂CO₃ or Na₂CO₃ (2-3 equiv.) |

| Solvent | Dioxane/H₂O (e.g., 4:1) |

| Temperature | 80-100 °C |

| Typical Yield | 70-95% |

| Selectivity | High for C-I functionalization |

Table 2: Selective Sonogashira Coupling Conditions

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Terminal Alkyne (1.2 - 2.0 equiv.) |

| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%) |

| Base | Et₃N or i-Pr₂NH |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 50 °C |

| Typical Yield | 65-90% |

| Selectivity | Excellent for C-I functionalization |

Table 3: Selective Buchwald-Hartwig Amination Conditions

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Primary or Secondary Amine (1.1 - 1.5 equiv.) |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand (e.g., Xantphos, BINAP) |

| Base | NaOt-Bu or Cs₂CO₃ (1.5 - 2.5 equiv.) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Typical Yield | 60-85% |

| Selectivity | High for C-I functionalization |

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-2-chloropyrazine.

General Procedure for Selective Sonogashira Coupling:

-

To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) iodide (0.06 equiv.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

-

Add the terminal alkyne (1.5 equiv.) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the 2-chloro-3-alkynylpyrazine.

General Procedure for Selective Buchwald-Hartwig Amination:

-

To a reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), the phosphine ligand (e.g., Xantphos, 0.02 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).

-

Add the solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by chromatography to obtain the N-substituted-3-amino-2-chloropyrazine.

Conclusion

The differential reactivity of the C-I and C-Cl bonds in this compound offers a reliable and strategic platform for the synthesis of a diverse array of polysubstituted pyrazines. By judiciously selecting the appropriate palladium-catalyzed cross-coupling reaction and carefully controlling the experimental conditions, chemists can selectively functionalize the more labile C-I bond while preserving the C-Cl bond for subsequent transformations. This step-wise approach is a powerful tool in the design and synthesis of novel molecules for pharmaceutical and materials science applications, enabling the construction of complex molecular architectures with high precision and efficiency.

References

-

Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. Available at: [Link]

-

In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. (2021). RSC Advances, 11(10), 5678–5690. Available at: [Link]

-

Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5634–5653. Available at: [Link]

-

Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2025). Molecules, 30(1), 123. Available at: [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination. (2024). In Wikipedia. Available at: [Link]

-

Sonogashira coupling. (2024). In Wikipedia. Available at: [Link]

-

Monfared, Z., & van der Puyl, V. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 26(48), 10834-10853. Available at: [Link]

-

Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. (2009). Organic Letters, 11(15), 3406–3409. Available at: [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

-

Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2020). Molecules, 25(1), 123. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2022). Journal of Organometallic Chemistry, 961, 122234. Available at: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. (2015). Tetrahedron Letters, 56(38), 5275-5278. Available at: [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Sonogashira coupling. (2019, January 7). YouTube. Available at: [Link]

-

A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (2014). Journal of the American Chemical Society, 136(12), 4524–4527. Available at: [Link]

-

Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters, 18(17), 4440–4443. Available at: [Link]

-

Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry, 11(22), 3666-3684. Available at: [Link]

-

Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters, 18(17), 4440–4443. Available at: [Link]

-

Pyrido[3,4-b]pyrazines. A New Application of 2-Chloro-3,4-diaminopyridine. (2003). Journal of Organic Chemistry, 68(25), 9678–9684. Available at: [Link]

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). Scientific Reports, 12(1), 2977. Available at: [Link]

-

The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. (n.d.). Autech Industry Co.,Limited. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). Molecules, 21(11), 1543. Available at: [Link]

-

Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2019). ChemistrySelect, 4(42), 12345-12363. Available at: [Link]

-

Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. (2016). Chemistry – A European Journal, 22(48), 17296-17304. Available at: [Link]

-

C–H Functionalization-Enabled 11-Step Semisynthesis of (−)-Veragranine A and Characterization of Synthetic Analogs in Osteoarthritis-related Pain Treatment. (2024). Journal of the American Chemical Society, 146(23), 15995–16005. Available at: [Link]

Sources

- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Chloro-3-iodopyrazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-iodopyrazine, a halogenated heterocyclic compound. While specific historical details on its initial discovery are not extensively documented, this guide places the compound within the broader context of pyrazine chemistry, detailing its synthesis, physicochemical properties, and potential applications, particularly in medicinal chemistry. The strategic placement of both a chloro and an iodo substituent on the pyrazine ring makes it a potentially versatile building block for the synthesis of complex molecular architectures, analogous to more widely studied dihalogenated pyridines. This document offers insights into its reactivity, supported by established protocols for related compounds, and explores its prospective role in the development of novel therapeutic agents.

Introduction: The Pyrazine Scaffold in Modern Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal and materials chemistry. The pyrazine ring is a privileged scaffold, found in numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties, characterized by a π-deficient system, and its ability to act as a hydrogen bond acceptor, make it a valuable component in the design of biologically active molecules.

The first synthesis of a pyrazine derivative was reported by Staedel and Rugheimer in 1876. Since then, the field has evolved significantly, with the development of numerous synthetic methodologies for the preparation of a wide array of substituted pyrazines. Halogenated pyrazines, in particular, serve as versatile intermediates, enabling the introduction of various functional groups through cross-coupling and nucleophilic substitution reactions.

This guide focuses on the specific dihalogenated pyrazine, this compound (CAS Number: 191340-85-9). While its history is not as extensively documented as some of its isomers or pyridine analogues, its structure suggests significant potential as a synthetic intermediate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 191340-85-9 | |

| Molecular Formula | C₄H₂ClIN₂ | |

| Molecular Weight | 240.43 g/mol | |

| Appearance | Not specified (likely a solid) | |

| Purity | ≥95% |

Synthesis of this compound and Related Dihalogenated Pyrazines

General Synthetic Strategies for Halogenated Pyrazines

The synthesis of substituted pyrazines often begins with readily available precursors. For instance, 2,5-dichloropyrazine is a common starting material for generating a variety of substituted pyrazines through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions allow for the sequential and controlled introduction of different functional groups.

A plausible synthetic approach to this compound could involve the direct halogenation of a suitable pyrazine precursor. The challenge lies in achieving the desired regioselectivity for the 2-chloro-3-iodo substitution pattern.

A Potential Synthetic Protocol for this compound

A logical, though not explicitly documented, pathway to this compound could start from a readily available aminopyrazine. The following multi-step synthesis is a scientifically sound projection based on known heterocyclic chemistry transformations.

Step 1: Synthesis of 2-Amino-3-chloropyrazine

This intermediate can be prepared from 2-aminopyrazine through direct chlorination. The amino group directs the electrophilic chlorinating agent to the adjacent position.

Step 2: Sandmeyer-type Reaction to introduce Iodine

The 2-amino-3-chloropyrazine can then be converted to the target this compound via a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by treatment with an iodide salt.

Below is a detailed, hypothetical experimental protocol for this transformation.

Experimental Protocol:

-

Diazotization:

-

Dissolve 2-amino-3-chloropyrazine (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution is expected.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for preventing side reactions and ensuring a good yield.

-

Potassium Iodide as Iodine Source: KI is a readily available and effective source of the iodide nucleophile for the Sandmeyer reaction.

-

Sodium Thiosulfate Wash: This step is essential for quenching any unreacted iodine, which can interfere with subsequent reactions and purification.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthetic route to this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of the two halogen atoms. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position, followed by subsequent modification at the 2-position.

Selective Cross-Coupling Reactions

This differential reactivity is highly valuable in the synthesis of complex molecules. For example, a Suzuki or Sonogashira coupling could be performed selectively at the 3-position, leaving the chloro group intact for a subsequent nucleophilic aromatic substitution or another cross-coupling reaction under different conditions.

Logical Workflow for Sequential Functionalization

Caption: Sequential functionalization of this compound.

Potential as a Pharmaceutical Intermediate

The pyrazine nucleus is present in a number of approved drugs, highlighting its importance in medicinal chemistry. Halogenated pyrazines are key intermediates in the synthesis of many of these therapeutic agents. For instance, derivatives of 2-chloro-3-hydrazinopyrazine have been investigated as potential inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease.

Given this precedent, this compound represents a valuable, albeit under-explored, building block for the generation of novel compound libraries for drug discovery. Its ability to undergo selective, stepwise functionalization allows for the creation of diverse molecular scaffolds for screening against various biological targets.

Conclusion

This compound is a dihalogenated pyrazine with significant potential as a versatile intermediate in organic synthesis. While its specific discovery and history are not well-documented, its synthesis can be achieved through established methods in heterocyclic chemistry. The differential reactivity of the chloro and iodo substituents makes it an attractive building block for the construction of complex, polysubstituted pyrazines. For researchers and drug development professionals, this compound offers a valuable tool for accessing novel chemical space and developing the next generation of pyrazine-based therapeutic agents. Further exploration of the reactivity and applications of this compound is warranted and holds promise for advancements in medicinal chemistry.

References

- Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology. [Link]

- THE PYRAZINES. (1982). In The Chemistry of Heterocyclic Compounds.

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2017). OUCI. [Link]

-

AA Blocks. (n.d.). This compound. [Link]

-

AccelaChemBio. (n.d.). This compound. [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. [Link]

- The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. (n.d.). Google Cloud.

-

Britannica. (n.d.). Pyrazine. [Link]

-

Synthesis of 3,5-Dichloropyridines Containing Pyrazole and Pyrazoline Residues in Position 2. (2003). Chemistry of Heterocyclic Compounds. [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2019). ACS Catalysis. [Link]

-

Plausible reaction mechanism for the synthesis of pyrazine-(2,3)-diones. (2020). ResearchGate. [Link]

- Chem-Impex. (

The Strategic Advantage of 2-Chloro-3-iodopyrazine in Modern Heterocyclic Synthesis: An In-depth Technical Guide

Introduction: The Unique Value Proposition of a Dihalogenated Pyrazine Building Block

In the landscape of modern drug discovery and materials science, the pyrazine core is a privileged scaffold, appearing in numerous biologically active compounds and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a desirable motif for molecular recognition. However, the efficient and regioselective construction of complex, multi-substituted pyrazine derivatives presents a significant synthetic challenge. This guide introduces 2-chloro-3-iodopyrazine, a versatile and strategically designed building block that offers a powerful solution to this challenge.

The key to the utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This inherent difference in reactivity allows for selective, sequential palladium-catalyzed cross-coupling reactions, enabling the introduction of two different substituents at the 3- and 2-positions of the pyrazine ring in a controlled manner. This "one-pot" or stepwise functionalization capability streamlines synthetic routes, reduces purification steps, and ultimately accelerates the discovery and development of novel chemical entities.

This technical guide will provide a comprehensive overview of this compound as a building block for advanced heterocyclic synthesis. We will delve into its synthesis, explore the mechanistic underpinnings of its regioselective reactivity, provide detailed protocols for key cross-coupling reactions, and showcase its application in the construction of complex molecular architectures with a focus on pharmaceutically relevant compounds.

Synthesis of this compound: Establishing the Foundation

The accessibility of this compound is a critical factor in its widespread adoption as a building block. A reliable synthetic route starts from the commercially available 2-aminopyrazine.

A robust and scalable synthesis involves a two-step sequence starting from 2-chloropyrazine, which is accessible from 2-aminopyrazine via a Sandmeyer-type reaction. The subsequent iodination is achieved through a directed ortho-metalation (DoM) strategy.

Synthetic Protocol:

-

Chlorination of 2-Aminopyrazine (Sandmeyer Reaction): 2-Aminopyrazine is treated with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt, which is then decomposed with copper(I) chloride to yield 2-chloropyrazine.

-

Directed ortho-Metalation and Iodination: 2-Chloropyrazine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C). This selectively deprotonates the C3 position, which is the most acidic proton due to the inductive effect of the adjacent nitrogen and chlorine atoms. The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to afford this compound.

This synthetic approach provides a reliable and efficient means to produce the desired building block in good yields, making it readily available for subsequent applications.

The Core Principle: Regioselective Reactivity in Palladium-Catalyzed Cross-Coupling

The synthetic power of this compound is unlocked in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds dictates the regioselectivity of these transformations. The weaker C-I bond will preferentially undergo oxidative addition to the Pd(0) catalyst, allowing for selective functionalization at the C3 position while leaving the C2-chloro substituent intact for a subsequent coupling reaction.

This predictable reactivity allows for a modular approach to the synthesis of 2,3-disubstituted pyrazines, where a diverse range of substituents can be introduced in a controlled sequence. The most commonly employed cross-coupling reactions for this purpose are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] In the context of this compound, it allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C3 position.

Mechanism of the First Coupling (at C3):

The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[2][3]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3 Position

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

The resulting 2-chloro-3-arylpyrazine can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the C2 position.